KW-7158
Overview
Description
KW-7158 is a tricyclic compound with a non-cholinergic mechanism of action. It is primarily investigated for the treatment of urinary urgency, frequent urination, and urinary incontinence associated with bladder overactivity. The therapeutic effects of this compound are believed to be due to the activation of A-type potassium channels, which regulate afferent neuron excitability and firing properties in the dorsal root ganglion neurons .
Preparation Methods
The synthesis of KW-7158 involves several steps:
Alkylation: 3-aminothiophenol is alkylated with methyl 3-(bromomethyl)thiophene-2-carboxylate to provide thioether.
Protection and Hydrolysis: The amino group of the thioether is protected as the corresponding acetamide, and the methyl ester group is hydrolyzed under alkaline conditions to provide the carboxylic acid.
Activation and Cyclization: The carboxylic acid is activated with trifluoroacetic anhydride, followed by cyclization in the presence of boron trifluoride etherate to give a mixture of regioisomeric thienobenzothiepinones.
Separation and Hydrolysis: The desired isomer is separated by column chromatography, and acidic hydrolysis provides the amine.
Condensation and Oxidation: The amine is condensed with an acid chloride prepared by chlorination of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid to furnish the amide.
Chemical Reactions Analysis
KW-7158 undergoes several types of chemical reactions:
Oxidation: The sulfide group in the compound can be oxidized to a sulfone using m-chloroperbenzoic acid.
Substitution: The compound can undergo substitution reactions, particularly during the synthesis process where various functional groups are introduced or modified.
Scientific Research Applications
KW-7158 has several scientific research applications:
Chemistry: It is used as a model compound to study the activation of A-type potassium channels and their role in regulating neuron excitability.
Biology: The compound is used to investigate the mechanisms of bladder overactivity and the role of sensory afferent nerves in this condition.
Mechanism of Action
The therapeutic effects of KW-7158 in overactive bladder may be due to the activation of A-type potassium channels, which regulate afferent neuron excitability and firing properties in the dorsal root ganglion neurons. This compound acts uniquely on the peripheral sensory nerves to control bladder activities by shortening the action potential duration in dorsal root ganglion neurons . Additionally, this compound has been found to block equilibrative nucleoside transporter-1, which may contribute to its anti-overactive bladder activity .
Comparison with Similar Compounds
KW-7158 is unique in its mechanism of action compared to other compounds used for the treatment of bladder overactivity. Traditional treatments often involve anti-cholinergic agents, which are associated with high incidences of adverse reactions such as thirst and urination disorder. This compound, on the other hand, activates A-type potassium channels and blocks equilibrative nucleoside transporter-1, offering a novel approach with potentially fewer side effects .
Similar Compounds
Oxybutynin: An anti-cholinergic agent used to treat overactive bladder.
Tolterodine: Another anti-cholinergic agent with similar applications.
Solifenacin: A selective muscarinic receptor antagonist used for the treatment of overactive bladder.
This compound stands out due to its non-cholinergic mechanism of action and its ability to target specific ion channels and transporters involved in bladder regulation .
Properties
The therapeutic effects of KW-7158 in overactive bladder may be due to the activation of A-type K(+) channels which regulate afferent neuron excitability and firing properties in the dorsal root ganglion neurons. It is proposed that KW-7158 acts uniquely on the peripheral sensory nerves to control bladder activities by shortenining the action potential duration in DRG neurons. | |
CAS No. |
214764-26-8 |
Molecular Formula |
C16H12F3NO5S2 |
Molecular Weight |
419.4 g/mol |
IUPAC Name |
(2S)-3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-thieno[3,2-c][1]benzothiepin-9-yl)propanamide |
InChI |
InChI=1S/C16H12F3NO5S2/c1-15(23,16(17,18)19)14(22)20-9-3-2-4-10-11(9)12(21)13-8(5-6-26-13)7-27(10,24)25/h2-6,23H,7H2,1H3,(H,20,22)/t15-/m0/s1 |
InChI Key |
NAFSYPCVPLWHFY-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@](C(=O)NC1=C2C(=CC=C1)S(=O)(=O)CC3=C(C2=O)SC=C3)(C(F)(F)F)O |
SMILES |
CC(C(=O)NC1=C2C(=CC=C1)S(=O)(=O)CC3=C(C2=O)SC=C3)(C(F)(F)F)O |
Canonical SMILES |
CC(C(=O)NC1=C2C(=CC=C1)S(=O)(=O)CC3=C(C2=O)SC=C3)(C(F)(F)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KW 7158 KW-7158 N-(5,5-dioxo-10-oxo-4,10-dihydrothieno(3,2-c)(1)benzothiepin-9-yl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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